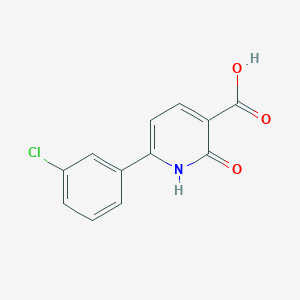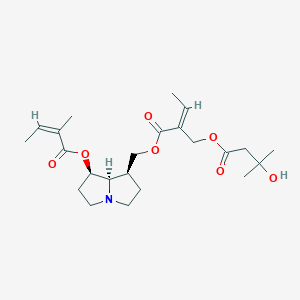
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
説明
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of dichloroacetophenone with various aldehydes or amines in the presence of suitable catalysts and conditions. For instance, the synthesis of a compound with a similar dichlorophenyl group was achieved by reacting 2,4-dichloroacetophenone with 3,4,5-trimethoxybenzaldehyde in ethanol . Another related compound was synthesized through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . These methods highlight the versatility of dichloroacetophenone derivatives in forming various heterocyclic and carbonyl-containing compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, MS, and X-ray crystallography. The geometric parameters, including bond lengths and angles, are found to be within expected ranges, and the central double bonds are typically trans configured . The molecular structures are further analyzed using computational methods like HF and DFT, which provide detailed information on vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various analyses, including HOMO-LUMO studies and molecular electrostatic potential (MEP) maps. These studies reveal the regions of the molecule that are prone to nucleophilic and electrophilic attacks, indicating potential reactivity patterns . Additionally, some compounds have been used in further reactions to synthesize heterocyclic compounds, demonstrating their utility as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of dichlorophenyl and methoxy groups influences properties such as hydrogen bonding capabilities and crystal packing. For example, in one compound, molecules are linked into chains by N-H...O hydrogen bonds, while in another, there is a significant Iπ-Iπ stacking interaction between benzene rings . These interactions can affect the compound's solubility, melting point, and other physical properties.
科学的研究の応用
Environmental Impact and Treatment
Treatment of Wastewater from Pesticide Production : Research has shown that wastewater from the pesticide industry, containing compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), can be effectively treated using biological processes and granular activated carbon to remove up to 80-90% of pollutants, thereby reducing the environmental impact of such chemicals (Goodwin et al., 2018).
Eco-toxicological Effects of Herbicides : The widespread use of herbicides based on 2,4-D has raised concerns regarding their potential lethal effects on non-target organisms. Strategies to mitigate these effects include the development of degradation pathways facilitated by microorganisms, highlighting the importance of understanding and improving the environmental fate of such chemicals (Magnoli et al., 2020).
Chemical Synthesis and Applications
Synthesis and Applications of Hydroxycoumarins : Research into hydroxycoumarins, compounds related to 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone, has shown significant interest due to their various biological and chemical properties. Reviews of synthesis methods, acylation, and photochemical properties of hydroxycoumarins like 4-hydroxycoumarin provide a foundation for understanding the reactivity and potential applications of similar compounds (Yoda et al., 2019).
Pharmacological Activities of Paeonol Derivatives : Studies on paeonol, 2-hydroxy-4-methoxy acetophenone, and its derivatives, which share a functional group similarity with 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone, have revealed a wide range of pharmacological activities. This research underscores the importance of structural modifications to enhance biological activity and reduce toxicity (Wang et al., 2020).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-13-6-3-10(4-7-13)15(18)8-11-2-5-12(16)9-14(11)17/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEZPMFPNJGRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226396 | |
| Record name | 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153529-19-2 | |
| Record name | 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153529-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



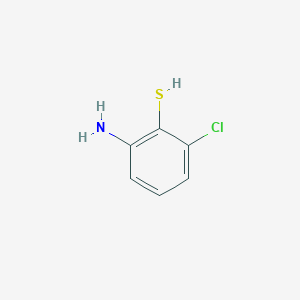
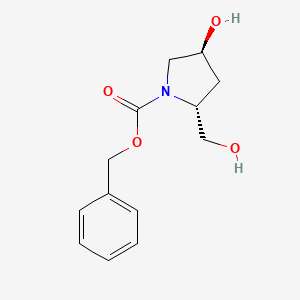

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)
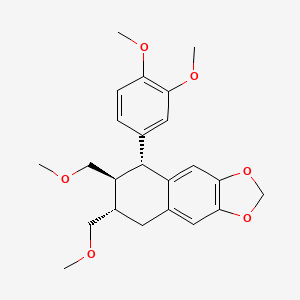
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)


